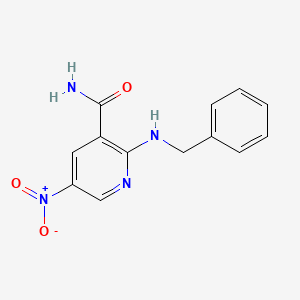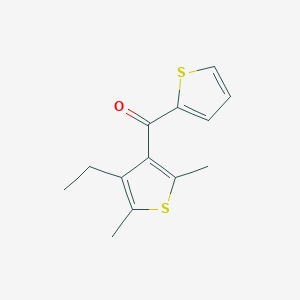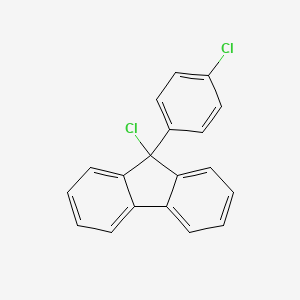![molecular formula C13H16O4 B14612948 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane CAS No. 57833-33-7](/img/structure/B14612948.png)
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenoxymethyl)-1,4,6-trioxaspiro[44]nonane is an organic compound characterized by a spirocyclic structure containing three oxygen atoms and a phenoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of phenoxymethyl chloride with a suitable diol under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in an organic solvent such as ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated spirocyclic structures.
Substitution: Substituted products with new functional groups replacing the phenoxy group.
Applications De Recherche Scientifique
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby exerting its effects through inhibition or activation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane: A similar spirocyclic compound with additional methylene and phenyl groups.
Bicyclo[3.3.1]nonane derivatives: Compounds with a bicyclic structure similar to the spirocyclic core of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane.
Uniqueness
2-(Phenoxymethyl)-1,4,6-trioxaspiro[44]nonane is unique due to its specific combination of a spirocyclic core and a phenoxymethyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57833-33-7 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3-(phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H16O4/c1-2-5-11(6-3-1)14-9-12-10-16-13(17-12)7-4-8-15-13/h1-3,5-6,12H,4,7-10H2 |
Clé InChI |
MITAXWVHLIJNGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(OC1)OCC(O2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)


![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)

![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)





